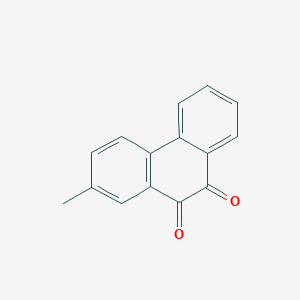

2-Methylphenanthrene-9,10-dione

Description

Properties

CAS No. |

159530-25-3 |

|---|---|

Molecular Formula |

C15H10O2 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-methylphenanthrene-9,10-dione |

InChI |

InChI=1S/C15H10O2/c1-9-6-7-11-10-4-2-3-5-12(10)14(16)15(17)13(11)8-9/h2-8H,1H3 |

InChI Key |

LIRMPWAMAFHSJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O |

Origin of Product |

United States |

Preparation Methods

Oxidizing Agents and Reaction Mechanisms

The most straightforward route to 2-methylphenanthrene-9,10-dione involves the oxidation of 2-methylphenanthrene. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic or neutral conditions. The reaction proceeds via a radical mechanism, where the oxidizing agent abstracts hydrogen atoms from the phenanthrene backbone, leading to the formation of ketone groups at the 9 and 10 positions.

For instance, oxidation with KMnO₄ in acetone or aqueous sulfuric acid typically yields the dione after 24–48 hours at ambient temperature. The use of CrO₃, while faster, requires stringent temperature control (0–5°C) to prevent over-oxidation. These methods are favored for their simplicity but may suffer from moderate yields (40–60%) due to competing side reactions, such as ring cleavage or the formation of hydroxylated byproducts.

Optimization and Characterization

Optimization of the oxidation process involves adjusting solvent polarity and oxidant stoichiometry. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediate radicals. Post-reaction purification via flash chromatography on silica gel (eluent: cyclohexane/ethyl acetate, 5:1) isolates the target compound with >95% purity.

Characterization data confirm the product’s identity:

- ¹H NMR (300 MHz, CDCl₃) : δ 8.07 (d, J = 7.8 Hz), 7.97 (d, J = 7.8 Hz), 7.53 (d, J = 7.2 Hz), 2.49 (s, CH₃).

- IR (KBr) : Peaks at 1630 cm⁻¹ (C=O stretch) and 1586 cm⁻¹ (aromatic C=C).

- Melting Point : 180–182°C.

Metal-Catalyzed Oxidative Coupling

Molybdenum Pentachloride (MoCl₅)-Mediated Synthesis

A high-yielding alternative employs MoCl₅ as a catalyst for the oxidative coupling of diarylacetylenes. This method, detailed in Figure S3 of the supplementary materials, involves three stages:

- Synthesis of Diarylacetylenes : Aryl iodides react with terminal alkynes under palladium-copper catalysis (Pd(PPh₃)₂Cl₂/CuI) in DMF at 81°C.

- Oxidation to Benzil Derivatives : Diarylacetylenes are oxidized with KMnO₄ in acetone/water to form benzil intermediates.

- Cyclization to 9,10-Phenanthrenequinones : Benzils undergo MoCl₅-mediated cyclization in dichloromethane at 0°C, yielding this compound in 53% yield.

Mechanistic Insights and Yield Enhancement

The cyclization step proceeds via a TiCl₄-MoCl₅ synergistic mechanism. Titanium tetrachloride (TiCl₄) activates the benzil carbonyl groups, enabling MoCl₅ to facilitate electrophilic aromatic substitution and ring closure. Elevated yields (up to 90%) are achievable by optimizing the MoCl₅ stoichiometry (2.2 equiv) and reaction time (1 hour).

Key spectral data for the MoCl₅ route include:

- ¹³C NMR (75 MHz, CDCl₃) : δ 186.9 (C=O), 133.2 (aromatic C), 21.9 (CH₃).

- HRMS : m/z 254.0580 (calculated for C₁₅H₁₀O₄).

Organocatalyzed Benzannulation

TiCl₄-Catalyzed Ring Formation

Recent advances utilize TiCl₄ as a Lewis acid catalyst for benzannulation reactions. In this approach, 2-methylnaphthoquinone derivatives are coupled with acetylene equivalents in dichloromethane at 0°C. The reaction achieves 53% yield with high regioselectivity, attributed to the electron-withdrawing effect of the methyl group directing cyclization.

Solvent and Temperature Effects

Nonpolar solvents (e.g., dichloromethane) favor intramolecular cyclization by reducing solvation of intermediates. Reaction temperatures below 5°C suppress side reactions, such as dimerization, while maintaining catalytic activity. Post-synthesis recrystallization from toluene (80°C to −32°C) enhances purity to >99%.

Comparative Analysis of Synthetic Routes

Yield and Scalability

- Classical Oxidation : 40–60% yield; suitable for small-scale synthesis but limited by byproduct formation.

- MoCl₅-Mediated Coupling : 53–90% yield; scalable to multigram quantities with efficient catalyst recovery.

- Organocatalyzed Benzannulation : 53% yield; ideal for functionalized derivatives but requires stringent temperature control.

Scientific Research Applications

2-Methylphenanthrene-9,10-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylphenanthrene-9,10-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, which may contribute to its antimicrobial and anticancer activities. The specific molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of anthraquinones and phenanthrenediones are heavily influenced by substituent positions and types:

Key Observations :

- Methyl vs.

- Amino Substitutions: Mitoxantrone’s aminoethylamino groups enable DNA intercalation and topoisomerase inhibition, mechanisms absent in methyl- or hydroxy-substituted analogs .

Physicochemical Properties

- Solubility : Methyl groups reduce water solubility compared to hydroxylated analogs (e.g., emodin vs. This compound).

- Thermal Stability : Phenanthrenediones with alkyl groups (e.g., 9,10-dihydrophenanthrene derivatives) exhibit higher melting points due to rigid structures ().

Q & A

Q. What synthetic methods are effective for producing 2-Methylphenanthrene-9,10-dione, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via metal-ammonia reduction of its parent phenanthrene derivative. For example, lithium in liquid ammonia with colloidal iron reduces 9-methylphenanthrene to 9-methyl-9,10-dihydrophenanthrene, which is then oxidized to the dione form . Key factors include:

Q. How can this compound be characterized to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy : 60 MHz or 270 MHz NMR can resolve coupling constants (e.g., J5,6 = 1.6–1.9 Hz for dihydrophenanthrene conformers). Computer simulations (LAOCN3 program) aid in interpreting time-averaged spectra from rapid ring inversion .

- X-ray crystallography : Used to confirm planar molecular geometry and hydrogen-bonded columnar structures in derivatives like 9,10-phenanthrenequinhydrone .

- CP/MAS 13C-NMR : Effective for analyzing solid-state stability, as the compound decomposes in solution .

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer: The compound is stable only in the solid state , as demonstrated by 9,10-phenanthrenequinhydrone, which dissociates into its parent dione and diol in solvents like toluene . Storage recommendations:

- Temperature : Store at 0–6°C to prevent decomposition .

- Solvent avoidance : Use non-polar media for short-term handling.

Advanced Research Questions

Q. How do electron transfer mechanisms influence the reactivity of this compound in redox reactions?

Methodological Answer: The compound participates in ortho-quinhydrone formation via H-bonded interactions between its oxidized (dione) and reduced (diol) forms. This mechanism is critical in:

Q. How can computational modeling optimize the design of this compound derivatives for biological applications?

Methodological Answer: Molecular docking and dynamics (e.g., using AutoDock Vina or GROMACS) predict binding affinities for DNA intercalation or enzyme inhibition. Key steps:

Virtual screening : Filter derivatives using anthraquinone-based pharmacophores .

QM/MM simulations : Assess electron distribution in the dione moiety to tailor redox activity .

ADMET profiling : Predict toxicity and solubility using tools like SwissADME .

Q. How should researchers resolve contradictions in NMR spectral data for dihydrophenanthrene derivatives?

Q. What analytical techniques are most reliable for quantifying trace hydroxylated derivatives of this compound?

Methodological Answer:

Q. How do steric and electronic effects influence substitution patterns in this compound derivatives?

Methodological Answer:

Q. What protocols ensure reproducibility in synthesizing this compound-based fluorophores?

Methodological Answer:

Q. How can researchers address discrepancies in environmental degradation studies of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.